Diethyl (4-ethynylphenyl)phosphonate Diethyl (4-ethynylphenyl)phosphonate
Brand Name: Vulcanchem
CAS No.: 366017-62-1
VCID: VC19083509
InChI: InChI=1S/C12H15O3P/c1-4-11-7-9-12(10-8-11)16(13,14-5-2)15-6-3/h1,7-10H,5-6H2,2-3H3
SMILES:
Molecular Formula: C12H15O3P
Molecular Weight: 238.22 g/mol

Diethyl (4-ethynylphenyl)phosphonate

CAS No.: 366017-62-1

Cat. No.: VC19083509

Molecular Formula: C12H15O3P

Molecular Weight: 238.22 g/mol

* For research use only. Not for human or veterinary use.

Diethyl (4-ethynylphenyl)phosphonate - 366017-62-1

Specification

CAS No. 366017-62-1
Molecular Formula C12H15O3P
Molecular Weight 238.22 g/mol
IUPAC Name 1-diethoxyphosphoryl-4-ethynylbenzene
Standard InChI InChI=1S/C12H15O3P/c1-4-11-7-9-12(10-8-11)16(13,14-5-2)15-6-3/h1,7-10H,5-6H2,2-3H3
Standard InChI Key VMNLJZCVBATJGP-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(C1=CC=C(C=C1)C#C)OCC

Introduction

Chemical Structure and Basic Properties

Diethyl (4-ethynylphenyl)phosphonate (molecular formula: C₁₂H₁₅O₃P) features a phenyl ring substituted with an ethynyl group (–C≡CH) at the para position and a diethyl phosphonate group (–PO(OEt)₂). Key properties include:

PropertyValueSource Citation
Molecular Weight238.22 g/mol
Boiling PointNot explicitly reported
Density~1.1 g/cm³ (estimated)
SolubilitySoluble in DMSO, THF, toluene
Key Functional GroupsEthynyl, phosphonate ester

The ethynyl group enables participation in Sonogashira coupling and polymerization reactions, while the phosphonate moiety facilitates post-synthetic modifications, such as hydrolysis to phosphonic acids .

Synthesis and Characterization

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.6–7.5 (m, aromatic H), 4.1–4.0 (m, OCH₂CH₃), 3.3 (s, ≡CH), 1.3 (t, OCH₂CH₃) .

  • ³¹P NMR: Single resonance near δ -5 ppm, confirming phosphonate structure .

  • IR: Peaks at ~2180 cm⁻¹ (C≡C stretch) and 1250 cm⁻¹ (P=O stretch) .

Applications in Polymer Science

Helical Polymer Synthesis

Diethyl (4-ethynylphenyl)phosphonate serves as a monomer for synthesizing stereoregular poly(phenylacetylene)s (PPAs) with helical conformations . Key steps include:

  • Polymerization:

    • Rhodium catalysts (e.g., [Rh(nbd)Cl]₂) induce living polymerization, producing high-molecular-weight polymers (>10⁴ g/mol) .

  • Post-Polymerization Modification:

    • Hydrolysis of phosphonate esters to phosphonic acids enhances solubility and enables chiral induction .

Table 1: Properties of Poly(diethyl (4-ethynylphenyl)phosphonate)

PropertyValue/ObservationSource Citation
Helicity InductionAchieved via chiral amines
Circular Dichroism (CD)Strong Cotton effect at 380 nm
StabilityRetains helicity in DMSO

Chiral Amplification and Memory Effect

  • Helicity Induction: Complexation with chiral amines (e.g., (R)-1-phenylethylamine) induces a predominant helical handedness, detectable via CD spectroscopy .

  • Memory Effect: After removing chiral inducers, helicity persists in the presence of achiral diamines (e.g., ethylenediamine), enabling applications in chiral sensing and asymmetric catalysis .

Research Findings and Advancements

Comparative Sensitivity to Chiral Inducers

Poly(diethyl (4-ethynylphenyl)phosphonate) exhibits higher chiral sensitivity than carboxylate analogues. For instance, it discriminates enantiomeric excess (ee) as low as 10% in chiral amines, compared to 30% for poly((4-carboxyphenyl)acetylene) .

Stability Under Physiological Conditions

The phosphonate-based polymer demonstrates superior stability in aqueous media compared to ester or amide derivatives, making it suitable for biomedical applications .

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